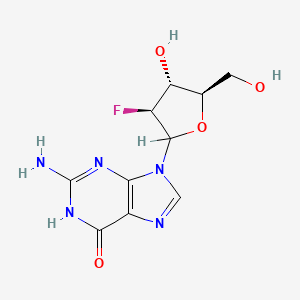

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine

Vue d'ensemble

Description

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is a guanosine analog known for its efficacy in treating T-cell lymphoblastic disease . This compound, often referred to in scientific literature as a fluorinated purine derivative, has garnered attention due to its strong bioactive properties and selective T-cell toxicity .

Méthodes De Préparation

The synthesis of 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine involves a direct fluorination process. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine with [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes . This method yields the compound with a radiochemical yield of 7-10% and a specific activity of 0.8-1.3 Ci/μmol . Industrial production methods may involve similar fluorination techniques, ensuring high purity and yield.

Analyse Des Réactions Chimiques

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.

Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include fluorinating agents like [18F]KF/K.2.2.2, and the major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine functions primarily as an antimetabolite. By mimicking the natural nucleoside 2'-deoxyguanosine, it gets incorporated into DNA during replication. This incorporation disrupts normal DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .

In Vitro Studies:

Studies have demonstrated that this compound effectively inhibits DNA synthesis in L1210 leukemia cells. The inhibition is evidenced by reduced incorporation of labeled thymidine into DNA, indicating a direct impact on the cell's replication machinery .

In Vivo Efficacy:

In animal models, particularly using the P388 leukemia cell line implanted in mice, this compound has shown promising results in prolonging survival and reducing tumor burden. The optimal dosing regimens have been explored, showcasing its potential as a therapeutic agent .

Virology Applications

Beyond oncology, this compound has also been investigated for its antiviral properties. Its structural analogs have shown activity against various viral infections by interfering with viral replication processes. Research indicates that modifications to the ribonucleoside structure can enhance antiviral efficacy while maintaining low toxicity to host cells .

Comparative Efficacy

A comparative analysis of this compound with other nucleoside analogs reveals its unique position in terms of metabolic stability and cytotoxicity. The following table summarizes key comparisons:

| Compound | Cytotoxicity (IC50) | Stability to Nucleosidase | Antitumor Activity |

|---|---|---|---|

| This compound | Low nanomolar range | High | Significant |

| 2-Chloro-2'-deoxyadenosine | Low micromolar range | Moderate | Moderate |

| 9-(2-Deoxy-2-fluoroadenosine) | Moderate | Low | Low |

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Leukemia Treatment : A study involving mice implanted with P388 leukemia cells demonstrated an increase in lifespan when treated with varying doses of the compound, indicating its potential as a chemotherapeutic agent.

- Antiviral Research : Investigations into the use of this compound against HIV and other viruses have shown promising results, suggesting that it could be developed into a viable antiviral treatment option.

- Combination Therapies : Ongoing research is exploring the efficacy of combining this compound with other chemotherapeutics to enhance overall treatment outcomes in cancer patients.

Mécanisme D'action

The mechanism of action of 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine involves its metabolism by deoxyguanosine kinase and incorporation into mitochondrial DNA . This incorporation disrupts DNA synthesis, leading to selective toxicity in T-cells . The compound’s strong electron-withdrawing fluorine atom enhances its chemical stability and enzymatic activity .

Comparaison Avec Des Composés Similaires

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is unique due to its selective T-cell toxicity and fluorinated structure. Similar compounds include:

2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: This compound also exhibits antitumor activity and inhibits DNA synthesis.

2’-Deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Another fluorinated nucleoside with similar bioactive properties.

These compounds share structural similarities but differ in their specific biological activities and applications.

Activité Biologique

Overview

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, commonly referred to as AraG, is a guanosine analog with significant biological activity, particularly in the treatment of T-cell lymphoblastic diseases. This compound has garnered attention due to its unique mechanism of action, stability against enzymatic cleavage, and potential applications in both therapeutic and diagnostic fields.

Target Enzyme: AraG primarily targets purine nucleoside phosphorylase (PNP) , an enzyme crucial for the purine salvage pathway. By inhibiting PNP, AraG disrupts nucleotide metabolism, leading to cytotoxic effects in rapidly dividing cells.

Mode of Action:

- Enzyme Inhibition: The binding of AraG to PNP prevents the conversion of nucleosides into their respective bases, effectively blocking DNA and RNA synthesis.

- Cellular Effects: Studies indicate that AraG exhibits selective toxicity towards T-cells, making it particularly effective in hematological malignancies. For instance, in L1210 leukemia cells, AraG treatment resulted in a significant reduction in DNA synthesis without affecting RNA or protein synthesis .

Pharmacokinetics

AraG is noted for its stability against cleavage by PNP, which enhances its therapeutic potential. The compound's pharmacokinetic profile suggests favorable absorption and retention in targeted tissues, contributing to its efficacy in clinical settings.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of AraG across various cell lines. For example:

- CCRF-CEM Cell Line: Preliminary studies showed significant uptake and cytotoxicity in this T-cell leukemia line.

- L1210 Cells: Treatment with AraG led to a marked decrease in thymidine incorporation into DNA, indicating effective inhibition of DNA synthesis .

Comparative Analysis

AraG's biological activity can be compared with other nucleoside analogs:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | Inhibits DNA synthesis | Antitumor properties |

| 2'-Deoxy-2'-fluoro-9-beta-D-arabinofuranosylguanine | Similar inhibition of nucleic acid synthesis | Broad-spectrum antiviral activity |

Clinical Applications

AraG has been explored as a treatment option for T-cell lymphoblastic leukemia. In clinical settings, its ability to selectively target T-cells has been leveraged to minimize damage to normal cells while maximizing therapeutic outcomes.

Imaging Applications

Recent advancements have also positioned AraG as a potential radiotracer for PET imaging. A derivative compound, 2'-deoxy-2'-[18F]fluoro-9-beta-D-arabinofuranosylguanine ([18F]F-AraG), has shown promise in visualizing activated T-cells non-invasively, aiding in the diagnosis and monitoring of graft-versus-host disease (GVHD) post-transplantation .

Propriétés

IUPAC Name |

2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-VPRFCXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908651 | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103884-98-6 | |

| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the metabolic stability of AraF-G significant?

A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.

Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?

A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.